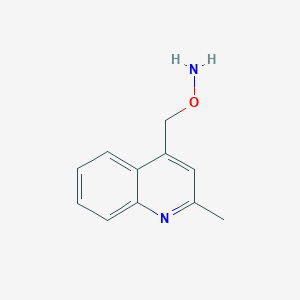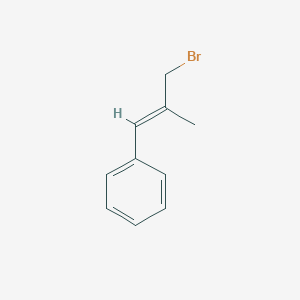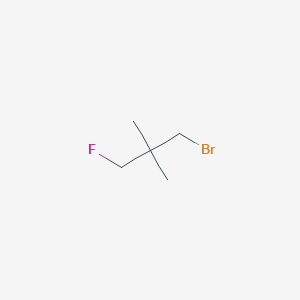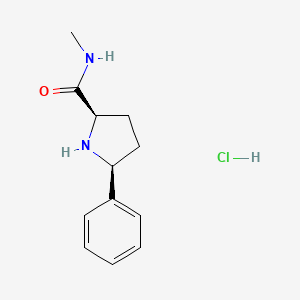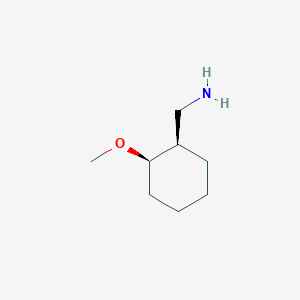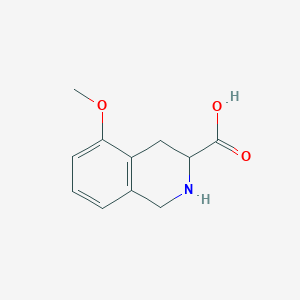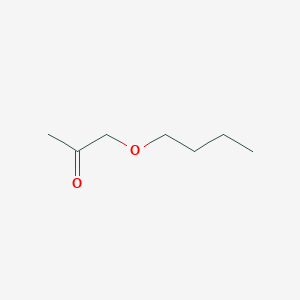
2-Propanone, 1-butoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, 1-butoxy-, also known as 1-butoxy-2-propanone, is an organic compound with the molecular formula C7H14O2. It is a colorless liquid with a mild odor, commonly used as a solvent in various industrial applications. This compound is part of the glycol ether family, which are solvents known for their excellent solvency properties and low volatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-butoxy-2-propanone can be synthesized through the reaction of propylene oxide with butanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures from 1 to 5 atmospheres. The catalyst used can be an acid or a base, with sulfuric acid and sodium hydroxide being common choices.
Industrial Production Methods
In industrial settings, 1-butoxy-2-propanone is produced through a continuous process where propylene oxide and butanol are fed into a reactor containing a catalyst. The reaction mixture is then distilled to separate the desired product from unreacted starting materials and by-products. This method ensures high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-butoxy-2-propanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butoxyacetic acid using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to 1-butoxy-2-propanol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the butoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Butoxyacetic acid.
Reduction: 1-butoxy-2-propanol.
Substitution: Various substituted propanones depending on the nucleophile used.
Applications De Recherche Scientifique
1-butoxy-2-propanone has several applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry due to its ability to dissolve a wide range of compounds.
Biology: Employed in the preparation of biological samples for analysis, particularly in the extraction of lipids and proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its solvent properties.
Industry: Utilized in the formulation of paints, coatings, and cleaning agents due to its excellent solvency and low volatility.
Mécanisme D'action
The mechanism by which 1-butoxy-2-propanone exerts its effects is primarily through its solvency properties. It interacts with various molecular targets by dissolving them, facilitating chemical reactions, and enhancing the penetration of active ingredients in formulations. The pathways involved include the disruption of intermolecular forces in solutes, leading to their dissolution and subsequent chemical reactivity.
Comparaison Avec Des Composés Similaires
1-butoxy-2-propanone can be compared with other glycol ethers such as:
2-butoxyethanol: Similar in structure but with different solvency properties and applications.
1-methoxy-2-propanone: Another glycol ether with a methoxy group instead of a butoxy group, leading to different chemical reactivity and uses.
2-propoxyethanol: Similar in function but with a propoxy group, affecting its volatility and solvency.
1-butoxy-2-propanone is unique due to its balance of solvency and low volatility, making it particularly useful in applications where a strong solvent with minimal evaporation is required.
Propriétés
Numéro CAS |
84223-13-2 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
1-butoxypropan-2-one |
InChI |
InChI=1S/C7H14O2/c1-3-4-5-9-6-7(2)8/h3-6H2,1-2H3 |
Clé InChI |
UYNCDYOFUJEUQN-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


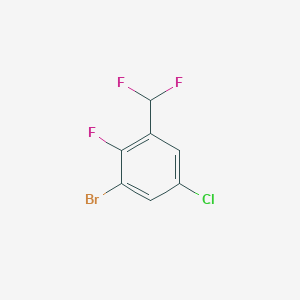
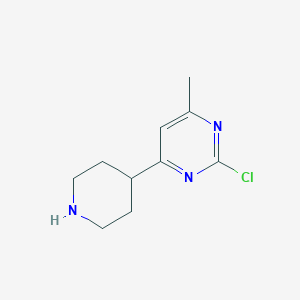
![5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid](/img/structure/B13540754.png)
